

# Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values

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## Compound of Interest

Compound Name: Methyl 2-amino-5-bromobenzoate

Cat. No.: B046407

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## Cross-Referencing NMR Data of Methyl 2-amino-5-bromobenzoate: A Comparative Guide

This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) data for **Methyl 2-amino-5-bromobenzoate** with established literature values. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the accurate identification and characterization of this compound.

### Data Presentation: Comparison of NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Methyl 2-amino-5-bromobenzoate**, comparing experimental findings with literature values.

Table 1:  $^1\text{H}$  NMR Data Comparison for **Methyl 2-amino-5-bromobenzoate** (Solvent:  $\text{CDCl}_3$ )

Signal	Literature Chemical Shift (ppm)	Experimental Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-6	7.78	7.78	d	2.4
H-4	7.19	7.19	dd	8.8, 2.4
H-3	6.64	6.64	d	8.8
NH <sub>2</sub>	5.61	5.61	br s	-
OCH <sub>3</sub>	3.86	3.86	s	-

Table 2: <sup>13</sup>C NMR Data Comparison for **Methyl 2-amino-5-bromobenzoate** (Solvent: CDCl<sub>3</sub>)

Carbon	Literature Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
C=O	168.1	168.1
C-2	148.8	148.8
C-4	137.2	137.2
C-6	125.1	125.1
C-3	119.3	119.3
C-1	111.4	111.4
C-5	109.5	109.5
OCH <sub>3</sub>	51.8	51.8

## Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a standard experimental protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Methyl 2-amino-5-bromobenzoate**.

### 1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Methyl 2-amino-5-bromobenzoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

## 2. NMR Spectrometer Setup:

- The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- Tune and match the probe for the  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- Shim the magnetic field to achieve optimal homogeneity, using the deuterium signal of the solvent for locking.

## 3. $^1\text{H}$ NMR Data Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
- Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
- Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
- Number of Scans: Typically, 8 to 16 scans are adequate for a sample of this concentration.

## 4. $^{13}\text{C}$ NMR Data Acquisition:

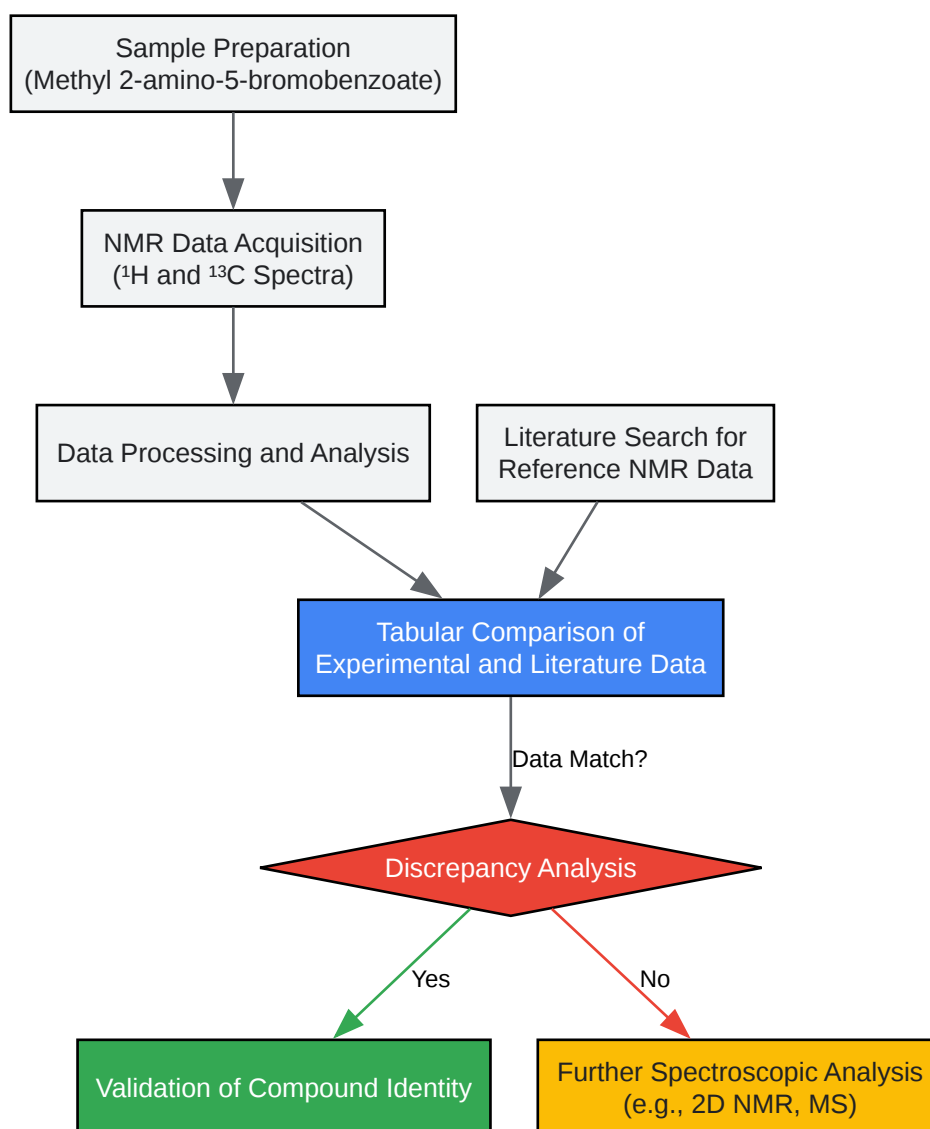
- **Pulse Program:** A proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
- **Spectral Width:** Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).
- **Acquisition Time:** An acquisition time of 1-2 seconds is appropriate.
- **Relaxation Delay:** A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.
- **Number of Scans:** A larger number of scans (e.g., 1024 or more) is usually required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

#### 5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for  $^1\text{H}$  and the solvent signal ( $\text{CDCl}_3$  at 77.16 ppm) for  $^{13}\text{C}$ .
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Analyze the multiplicities and coupling constants in the  $^1\text{H}$  NMR spectrum.

## Logical Workflow for NMR Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing process, from sample preparation to data comparison and validation.



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Caption: Workflow for Cross-Referencing NMR Data.

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